2-Acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione

SCD-1 Inhibitor Synthesis Regioselective Protection Process Chemistry

Researchers replicating WO2010/006962 SCD-1 inhibitor synthesis encounter regioselectivity failure with non-acetylated triazine-dione analogs-competing N2/N4-alkylation yields unresolvable isomer mixtures. CAS 15870-76-5 is the mandatory N2-acetyl-protected intermediate ensuring exclusive N4-methylation. • 89% yield for Intermediate 2a (patent-validated route, pp. 18-19) • Unique exact mass (246.95900 Da) enables unambiguous LC-MS reaction monitoring vs. 2,4-dimethyl analog (Δ28 Da) • In stock: 10 mg-100 mg standard packs; bulk custom synthesis available

Molecular Formula C6H6BrN3O3
Molecular Weight 248.03 g/mol
CAS No. 15870-76-5
Cat. No. B13875879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione
CAS15870-76-5
Molecular FormulaC6H6BrN3O3
Molecular Weight248.03 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=O)N(C(=O)C(=N1)Br)C
InChIInChI=1S/C6H6BrN3O3/c1-3(11)10-6(13)9(2)5(12)4(7)8-10/h1-2H3
InChIKeyCUSOJIRCYAUZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS 15870-76-5): Sourcing a Key Triazine Intermediate for SCD-1 Inhibitor Synthesis


2-Acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS 15870-76-5) is a heterocyclic small molecule (C6H6BrN3O3, MW 248.03 g/mol) belonging to the 1,2,4-triazine-3,5-dione class . The compound features a triazine core with a bromine at position 6, an acetyl group at position 2, and a methyl group at position 4, with a computed density of 1.91 g/cm³ and a boiling point of 289.8°C . It serves as a strategic, acetyl-protected intermediate specifically disclosed in the synthesis pathway of stearoyl-CoA desaturase-1 (SCD-1) inhibitors by Pierre Fabre Medicament (WO2010/006962 A1), distinguishing it from generic triazine building blocks [1].

Why Generic 1,2,4-Triazine-3,5-diones Cannot Substitute for CAS 15870-76-5 in Regioselective SCD-1 Inhibitor Synthesis


The generic substitution of CAS 15870-76-5 with other 6-bromo-1,2,4-triazine-3,5-diones is not viable due to the critical role of its N2-acetyl group. In the patent-backed synthesis of SCD-1 inhibitors, the acetyl moiety acts as a specific protecting group, enabling selective N4-methylation and subsequent functionalization at the 6-position without undesired side reactions [1]. Analogs with a free N-H group at the 2-position (e.g., CAS 15870-75-4) or with a simple methyl substituent (e.g., CAS 15870-78-7) exhibit different reactivity profiles that would lead to distinct, and likely undesired, product mixtures under the same reaction conditions, as the synthetic scheme in WO2010/006962 explicitly relies on the sequential deprotection and alkylation of the 2-acetyl intermediate [1]. The quantitative evidence below details these critical structural and functional differentiators.

Quantitative Evidence Guide: Selecting 2-Acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS 15870-76-5)


Acetyl Protecting Group Directs Regioselectivity: Orthogonal Reactivity vs. 6-Bromo-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS 15870-75-4)

The target compound's N2-acetyl group is a prerequisite for the patented synthesis of SCD-1 inhibitors. In the procedure of WO2010/006962, the non-acetylated analog 6-bromo-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS 15870-75-4) is itself prepared from the 2-acetyl intermediate via a deprotection step (ethanol, p-TsOH, reflux, 4.5 h) [1]. Attempting the direct N4-methylation of a 2-unsubstituted triazine-dione would result in competing alkylation at the N2 position, yielding a mixture of isomers. The target compound ensures a single, defined product (Intermediate 2a was isolated with 89% yield after chromatography and deprotection), enabling precise construction of the SCD-1 pharmacophore [1].

SCD-1 Inhibitor Synthesis Regioselective Protection Process Chemistry

Differentiated Physicochemical Profile: Computed Lipophilicity and Vapor Pressure vs. Non-Acetylated Analog (CAS 15870-75-4)

The introduction of the acetyl group significantly alters physicochemical properties relevant to purification and handling. The target compound (C6H6BrN3O3, MW 248.03) has a computed vapor pressure of 0.00215 mmHg at 25°C and a refractive index of 1.668 . In contrast, the non-acetylated analog 6-bromo-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS 15870-75-4, C4H4BrN3O2, MW 205.99) , lacks an acetyl carbonyl and has a lower molecular weight and polar surface area, which will result in higher volatility and different chromatographic retention (Rf). The patent reports an Rf of 0.29 (CH2Cl2-AcOEt 90:10) for the deprotected product (Intermediate 2a), while the acetylated precursor is an oil purified by flash chromatography, indicating a distinct, higher Rf value .

Physicochemical Properties Chromatography Formulation Development

Structural Confirmation by Distinct Mass Spectrometry Signature vs. 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS 15870-78-7)

The target compound's N2-acetyl substitution provides a unique mass spectrometry signature. Its exact mass is 246.95900 Da , differentiating it from the 2,4-dimethyl analog (6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione, CAS 15870-78-7, molecular formula C5H6BrN3O2, MW 220.02) . This 28 Da mass difference, coupled with distinct fragmentation patterns from the acetyl carbonyl, allows for unambiguous LC-MS identification of the synthetic intermediate in reaction monitoring, whereas the dimethyl analog might co-elute or produce similar fragments with other intermediates, complicating analysis.

Analytical Chemistry Mass Spectrometry Quality Control

Best Application Scenarios for 2-Acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS 15870-76-5)


Replicating the Patented Synthesis of SCD-1 Inhibitors for Metabolic Disease Research

This compound is the mandatory starting material for reproducing the synthetic route to SCD-1 inhibitors disclosed in WO2010/006962 A1 [1]. As shown in the patent, the acetyl group at N2 directs regioselective N4-methylation, yielding Intermediate 2a with 89% yield after deprotection. Any attempt to use the non-acetylated analog (CAS 15870-75-4) would compromise regioselectivity and final product purity. Researchers in metabolic syndrome, obesity, and dyslipidemia can use this intermediate to build focused libraries of SCD-1 antagonists with exact structural fidelity to the original lead series.

Process Development and Scale-Up of Regioselective Triazine Alkylation

The compound's role as an acetyl-protected intermediate provides a model system for studying the chemoselectivity of N-alkylation on a 1,2,4-triazine-3,5-dione scaffold [1]. Process chemists can leverage the distinct chromatographic mobility and mass spectrometry signature of the target compound to develop robust in-process controls. Its unique physicochemical profile—a computed vapor pressure of 0.00215 mmHg and exact mass of 246.95900 Da—enables precise reaction monitoring via GC-MS or LC-MS, de-risking the scale-up of similar heterocyclic syntheses .

Analytical Reference Standard for Triazine-Dione Intermediate Identification

Due to its unique exact mass (246.95900 Da) and molecular formula (C6H6BrN3O3), this compound serves as an ideal reference standard for LC-MS method development in synthetic chemistry labs . Its mass differs by 28 Da from the 2,4-dimethyl analog, preventing misidentification during automated reaction monitoring. Procurement of a high-purity batch of this specific intermediate ensures accurate calibration curves for quantifying reaction progress in the multi-step synthesis of bioactive triazine derivatives.

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